![molecular formula C17H21NO3S B448006 Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 354544-31-3](/img/structure/B448006.png)
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound with the molecular formula C17H21NO3S It is known for its unique structure, which includes an adamantyl group, a thiophene ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of 1-adamantylcarbonyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other ester derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The thiophene ring can interact with biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Methyl 3-(1-adamantylcarbonyl)-4,5-dihydroisoxazole-5-carboxylate
Uniqueness
Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of both the adamantyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The adamantyl group enhances the compound’s stability and bioavailability, while the thiophene ring provides opportunities for diverse chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
methyl 3-(adamantane-1-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-21-15(19)14-13(2-3-22-14)18-16(20)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAYFGOTBRXVKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
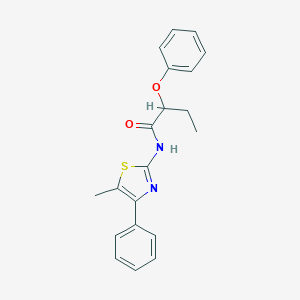
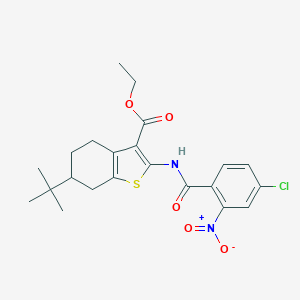
![5-[(5-Iodo-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447925.png)
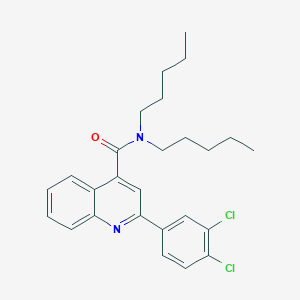
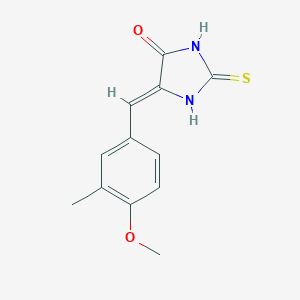
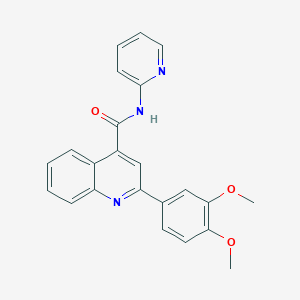
![5-{2-Nitrobenzylidene}-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447931.png)

![N-[3-(5-CYCLOHEXANEAMIDO-1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447934.png)
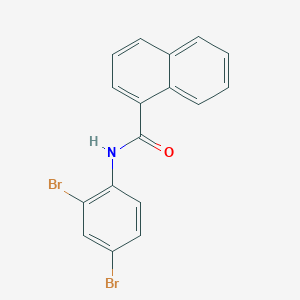
![5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447936.png)
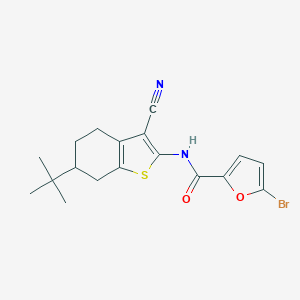
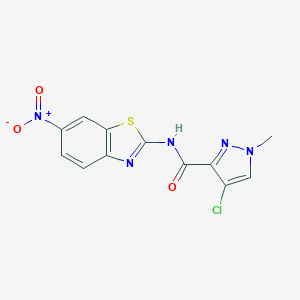
![(5E)-5-{4-[ethyl(methyl)amino]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B447946.png)
